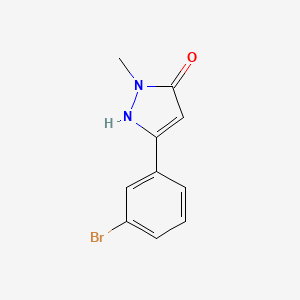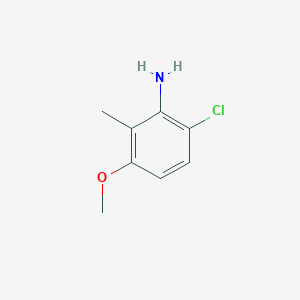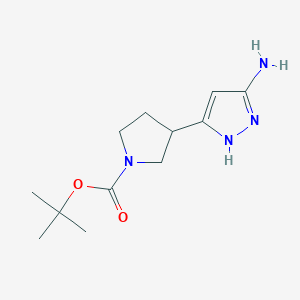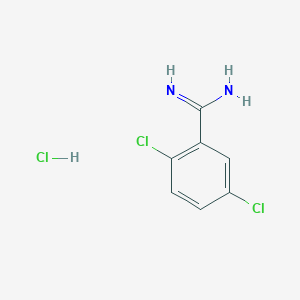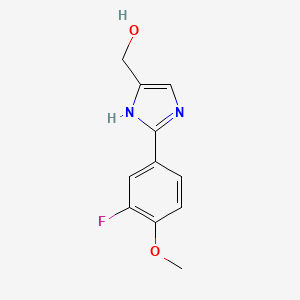
2-(3-Fluoro-4-methoxyphenyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-methoxyphenyl)imidazole-5-methanol is a compound that belongs to the class of imidazole derivatives. Imidazoles are a significant class of heterocyclic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine and methoxy groups in the phenyl ring of this compound enhances its chemical properties, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles or the condensation of 1,2-diketones or α-aminoketones with appropriate aldehydes. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)imidazole-5-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different functionalized imidazoles.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acids, while substitution reactions can produce a variety of functionalized imidazoles .
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)imidazole-5-methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups enhances its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol
- 2-(3-Fluoro-4-methoxyphenyl)imidazole-4-methanol
- 2-(3-Fluoro-4-methoxyphenyl)imidazole-5-carboxylic acid
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)imidazole-5-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11FN2O2 |
|---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
[2-(3-fluoro-4-methoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11FN2O2/c1-16-10-3-2-7(4-9(10)12)11-13-5-8(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
InChI Key |
VGJNFRUGCFYEOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


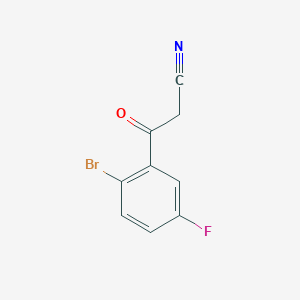


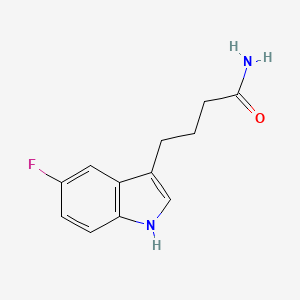

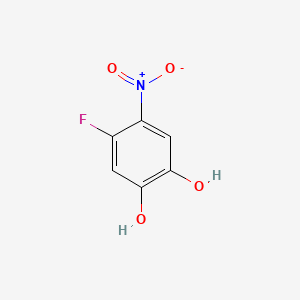
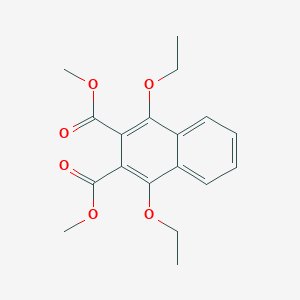
![Ethyl 1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13695950.png)

![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-methylphenyl]propan-2-yl]-2-methylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13695963.png)
